A Senior Application Scientist's In-Depth Technical Guide to (2-Methyl-2H-indazol-4-yl)boronic Acid: Synthesis, Characterization, and Application
A Senior Application Scientist's In-Depth Technical Guide to (2-Methyl-2H-indazol-4-yl)boronic Acid: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of (2-Methyl-2H-indazol-4-yl)boronic acid, a pivotal building block in contemporary medicinal chemistry. This document elucidates the strategic significance of the indazole scaffold, offers detailed synthetic methodologies for this specific boronic acid, outlines a multi-faceted approach to its characterization, and explores its use in the creation of targeted therapeutics. This guide is tailored for professionals in research, synthetic chemistry, and drug development who aim to effectively utilize this adaptable reagent.
Introduction: The Strategic Importance of the Indazole Moiety in Drug Discovery
The indazole scaffold stands as a privileged bicyclic heteroaromatic system and a fundamental component in the design of kinase inhibitors and other targeted therapies. Its distinct electronic characteristics and capacity to form various non-covalent interactions, such as hydrogen bonding and π-stacking, position it as an ideal anchor for binding to the ATP-binding site of numerous kinases. The strategic installation of a boronic acid at the 4-position of the N-methylated indazole ring introduces a highly versatile synthetic handle. This facilitates the efficient creation of carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This adaptability empowers medicinal chemists to rapidly assemble libraries of analogues for structure-activity relationship (SAR) studies, thereby optimizing potency, selectivity, and pharmacokinetic profiles.
The specific regioisomer, (2-Methyl-2H-indazol-4-yl)boronic acid, is particularly noteworthy. N2-methylation blocks the indazole from acting as a hydrogen bond donor, a feature that can be critical for adjusting solubility and metabolic stability. Moreover, functionalization at the 4-position directs substitutions away from the key pharmacophoric elements often located at the 3 and 6-positions, enabling precise adjustments to the molecule's overall physicochemical properties.
Synthesis of (2-Methyl-2H-indazol-4-yl)boronic acid: A Comparative Methodological Analysis
The synthesis of (2-Methyl-2H-indazol-4-yl)boronic acid can be achieved through several strategic pathways. The selection of a method is often influenced by the availability of starting materials, scalability, and the desired purity of the final product. The most prevalent and effective strategies are explored below.
Strategy 1: Halogen-Lithium Exchange followed by Borylation
This traditional and dependable method typically commences with a halogenated indazole precursor, such as 4-bromo-2-methyl-2H-indazole. The procedure entails a cryogenic halogen-lithium exchange, followed by quenching the resultant organolithium species with a trialkyl borate.
Causality Behind Experimental Choices:
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Starting Material: 4-Bromo-2-methyl-2H-indazole is a commercially available and relatively economical starting material.[2][3] Its well-defined regiochemistry streamlines the synthesis, precluding the formation of isomeric boronic acids.
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Cryogenic Conditions (-78 °C): The halogen-lithium exchange is a rapid and exothermic reaction.[4] Conducting the reaction at low temperatures is essential to avert side reactions, including the decomposition of the organolithium intermediate or its reaction with the solvent (THF).
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Organolithium Reagent: n-Butyllithium (n-BuLi) is a potent, non-nucleophilic base, perfectly suited for facilitating the halogen-lithium exchange without instigating a competing nucleophilic attack on the indazole ring. The reaction mechanism is understood to proceed through the formation of an "ate-complex".
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Borylation Agent: Triisopropyl borate serves as the electrophile to trap the generated organolithium species. The sterically demanding isopropyl groups aid in preventing the formation of over-borylated byproducts. A subsequent acidic workup hydrolyzes the borate ester to yield the desired boronic acid.
Step-by-Step Protocol:
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Inert Atmosphere: A flame-dried, three-neck round-bottom flask, equipped with a magnetic stir bar, thermometer, nitrogen inlet, and rubber septum, is charged with 4-bromo-2-methyl-2H-indazole (1.0 equiv).
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Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material, and the resulting solution is cooled to -78 °C in a dry ice/acetone bath.
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Lithiation: n-Butyllithium (1.1 equiv, as a solution in hexanes) is added dropwise to the stirred solution, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour.
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Borylation: Triisopropyl borate (1.2 equiv) is added dropwise, again maintaining the temperature below -70 °C. The reaction is then allowed to warm gradually to room temperature and is stirred overnight.
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Quenching and Extraction: The reaction is quenched by the slow addition of 2M hydrochloric acid. The aqueous layer is subsequently extracted with ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography or recrystallization to yield (2-Methyl-2H-indazol-4-yl)boronic acid.
Workflow Diagram:
Caption: Palladium-Catalyzed Miyaura Borylation Workflow.
Comprehensive Characterization
A rigorous analytical characterization is essential to confirm the identity, purity, and stability of (2-Methyl-2H-indazol-4-yl)boronic acid. A multi-technique approach is imperative for a thorough and dependable assessment.
Spectroscopic and Spectrometric Analysis
| Technique | Parameter | Expected Observation for (2-Methyl-2H-indazol-4-yl)boronic acid | Rationale |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons in the 7.0-8.5 ppm range; an N-methyl singlet around 4.0 ppm; a broad singlet for the B(OH)₂ protons. | The specific chemical shifts and coupling patterns of the aromatic protons confirm the substitution pattern on the indazole ring. The N-methyl signal verifies methylation at the N2 position. The boronic acid protons are often broad and may exchange with residual water in the solvent. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons between 110-150 ppm; N-methyl carbon around 35 ppm; the carbon attached to boron will be broad and may not be observable. | Confirms the carbon framework of the molecule. The carbon directly bonded to the boron atom often experiences quadrupolar broadening, rendering it difficult to observe. |
| ¹¹B NMR | Chemical Shift (δ) | A single broad peak in the 28-32 ppm range. [5] | This is characteristic of a trigonal planar boronic acid. [5]The chemical shift can be influenced by the solvent and concentration. |
| LC-MS | Mass-to-charge ratio (m/z) | [M+H]⁺ at approximately 177.08. | Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition. |
Chromatographic Purity Assessment
| Technique | Methodology | Acceptance Criteria | Rationale |
| HPLC | Reverse-phase HPLC with UV detection. | Purity ≥ 95%. | Provides a quantitative measure of the compound's purity and can detect the presence of any impurities, such as starting material or byproducts. |
| TLC | Silica gel plates with an appropriate mobile phase (e.g., ethyl acetate/hexanes). | A single major spot with a consistent Rf value. | A rapid and straightforward method for monitoring reaction progress and assessing the purity of the final product. |
Applications in Drug Development: A Case Study
(2-Methyl-2H-indazol-4-yl)boronic acid serves as a valuable intermediate in the synthesis of numerous biologically active molecules. A prominent example is its application in the synthesis of kinase inhibitors. The boronic acid functional group enables the straightforward introduction of various aryl and heteroaryl groups at the 4-position of the indazole core through Suzuki-Miyaura cross-coupling reactions. [1]This facilitates the exploration of the chemical space surrounding the core scaffold to optimize interactions with the target protein.
Illustrative Suzuki-Miyaura Coupling:
Caption: General Suzuki-Miyaura Coupling Reaction.
This reaction is highly efficient and compatible with a wide array of functional groups, establishing it as a potent tool for late-stage functionalization and the rapid generation of compound libraries for high-throughput screening.
Conclusion
(2-Methyl-2H-indazol-4-yl)boronic acid is a key synthetic intermediate with significant applications in the field of drug discovery. Its synthesis can be reliably accomplished through well-established methods like halogen-lithium exchange or palladium-catalyzed borylation. A comprehensive characterization, utilizing a combination of spectroscopic and chromatographic techniques, is crucial to ensure the quality and suitability of this reagent for its intended applications. The versatility of the boronic acid moiety in Suzuki-Miyaura cross-coupling reactions cements the importance of (2-Methyl-2H-indazol-4-yl)boronic acid as an invaluable building block in the medicinal chemist's arsenal.
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